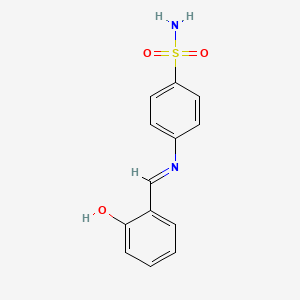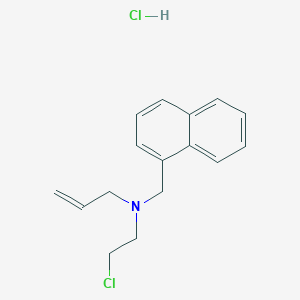
N-(2-thienylmethylene)-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-thienylmethylene)-1,3-benzothiazol-2-amine: is a compound that belongs to the class of Schiff bases, which are characterized by the presence of an azomethine group (-C=N-). This compound is formed by the condensation of 2-thiophenecarboxaldehyde with 2-aminobenzothiazole. Schiff bases are known for their stability and ease of synthesis, especially when derived from aromatic aldehydes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-thienylmethylene)-1,3-benzothiazol-2-amine involves the condensation reaction between 2-thiophenecarboxaldehyde and 2-aminobenzothiazole. The reaction typically occurs under neutral conditions but can be accelerated by heating or adding an acid catalyst. The general reaction scheme is as follows:
2-thiophenecarboxaldehyde+2-aminobenzothiazole→this compound+H2O
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same condensation reaction on a larger scale. The reaction conditions may be optimized to increase yield and purity, often involving controlled temperature and pH conditions .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-thienylmethylene)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The thiophene and benzothiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: N-(2-thienylmethylene)-1,3-benzothiazol-2-amine is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic and electronic properties .
Biology and Medicine: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is investigated for its ability to inhibit certain enzymes and interact with biological targets .
Industry: In the industrial sector, the compound is explored for its use in the development of new materials, such as polymers and dyes, due to its unique electronic properties .
Mécanisme D'action
The mechanism by which N-(2-thienylmethylene)-1,3-benzothiazol-2-amine exerts its effects involves its ability to coordinate with metal ions through the nitrogen and sulfur atoms in its structure. This coordination can alter the electronic properties of the metal ions, making them more reactive in catalytic processes. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity by binding to active sites .
Comparaison Avec Des Composés Similaires
- N,N′-bis(2-thienylmethylene)-1,2-diaminobenzene
- N,N′-bis(2-thienylmethylene)-1,3-diaminobenzene
- N,N′-bis(2-thienylmethylene)-1,4-diaminobenzene
Comparison: N-(2-thienylmethylene)-1,3-benzothiazol-2-amine is unique due to the presence of both thiophene and benzothiazole rings, which provide distinct electronic and steric properties. Compared to its analogs, which may have different substitution patterns or lack the benzothiazole ring, this compound offers enhanced stability and reactivity in forming metal complexes .
Propriétés
Numéro CAS |
73974-47-7 |
|---|---|
Formule moléculaire |
C12H8N2S2 |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-yl)-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C12H8N2S2/c1-2-6-11-10(5-1)14-12(16-11)13-8-9-4-3-7-15-9/h1-8H |
Clé InChI |
ZHNPLQDXWZYQMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)N=CC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]-](/img/structure/B11995773.png)
![5-benzyl-3-(5-bromo-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11995780.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11995787.png)
![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11995795.png)






![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11995821.png)
![9-Bromo-2-(2-furyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11995834.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995846.png)
